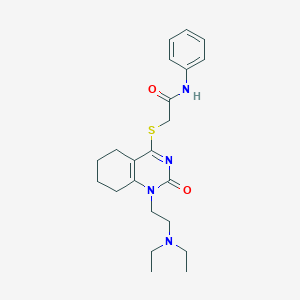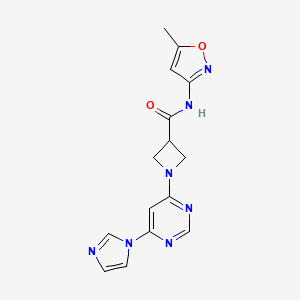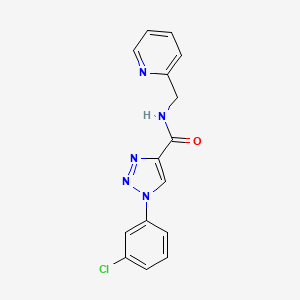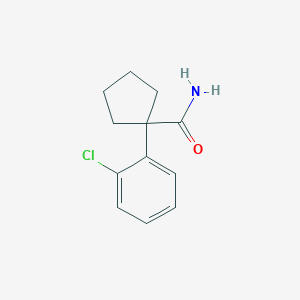![molecular formula C11H17NO B2798198 [2-(Diethylamino)phenyl]methanol CAS No. 87066-93-1](/img/structure/B2798198.png)
[2-(Diethylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Diethylamino)phenyl]methanol” is a chemical compound with the CAS Number: 87066-93-1 . It has a molecular weight of 179.26 and its IUPAC name is this compound . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-8,13H,3-4,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Phenols, which this compound is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 179.26 .Applications De Recherche Scientifique
Low-Temperature Synthesis of Methanol
Alcohols like 2-(diethylamino)ethanol, closely related to [2-(Diethylamino)phenyl]methanol, are explored as solvents for low-temperature methanol synthesis from carbon dioxide. This process leverages the alcohol's ability to scrub CO2, with studies indicating that the formation of formate esters is not a strict requirement for methanol synthesis at low temperatures (Hemmann et al., 2018).
Fluorescence and Photostability Enhancement
Research into phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes, incorporating structures similar to this compound, reveals their potential in providing red-shifted absorption maxima and enhanced photostability. These properties are beneficial for applications in dyeing polyester and nylon, offering improvements over existing analogues (Jadhav, Shinde, & Sekar, 2018).
Lipid Dynamics in Biological Membranes
Methanol, a solvent associated with this compound, impacts lipid dynamics significantly, with studies showing it can accelerate lipid mixing and flip-flop kinetics in membrane models. This effect underscores the importance of considering solvent interactions in studies of biomembranes and could lead to misconceptions regarding the role of proteins in lipid scrambling (Nguyen et al., 2019).
Chemical Sensing and Environmental Monitoring
A study on tetra(4-(diethylamino)phenyl)ethene, a compound structurally related to this compound, shows its aggregation-induced emission (AIE) with high quantum yields, making it a promising candidate for reversible fluorescence switching in acidic and basic solutions. Such materials are suitable for chemical sensing and environmental monitoring applications (Wang et al., 2015).
Catalytic Processes and Green Chemistry
The use of methanol for the C1 functionalization of primary amines through dehydrogenation demonstrates the potential of this compound related structures in sustainable chemistry. This process achieves selective functionalization, showcasing the efficiency and versatility of methanol as a sustainable C1 source in catalysis (Choi & Hong, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that [2-(Diethylamino)phenyl]methanol may also interact with various biological targets.
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , suggesting that it could be administered in a variety of ways, including oral, intravenous, or topical application. Its solubility in chloroform and methanol may also influence its absorption and distribution in the body.
Result of Action
Based on the biological activities of similar compounds, it can be speculated that this compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as cell proliferation, inflammation, and viral replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For instance, the compound is stable under inert atmosphere and room temperature conditions . It is incompatible with strong oxidizing agents, acids, and isocyanates .
Propriétés
IUPAC Name |
[2-(diethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPOJNFYIWTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)
![2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid](/img/structure/B2798120.png)
![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)





![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)

